8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
Description
8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound featuring a bicyclic chromenone core fused with a cyclopentane ring. The molecule is substituted at the 7-position with a 4-nitrobenzyloxy group and at the 8-position with a chlorine atom.
Properties
Molecular Formula |
C19H14ClNO5 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
8-chloro-7-[(4-nitrophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H14ClNO5/c20-16-8-15-13-2-1-3-14(13)19(22)26-17(15)9-18(16)25-10-11-4-6-12(7-5-11)21(23)24/h4-9H,1-3,10H2 |
InChI Key |
REJDRTRWHDAQNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound 8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one , also known by its CAS number 305865-55-8, is a synthetic derivative of cyclopenta(chromene) that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular formula of 8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is . The compound features a chloro group, a nitrobenzyl ether, and a chromenone moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 345.77 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| CAS Number | 305865-55-8 |
Anticancer Properties
Research indicates that compounds similar to 8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one exhibit significant anticancer properties. A study demonstrated that derivatives of cyclopenta(chromene) can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a role in redox reactions, potentially leading to oxidative stress in target cells. This oxidative stress can trigger apoptotic pathways, making it a candidate for further research in cancer therapeutics .
Anti-inflammatory Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
- Case Study on Anticancer Activity : In vitro studies using human cancer cell lines showed that treatment with 8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents .
- Case Study on Anti-inflammatory Activity : A model of induced inflammation in rats demonstrated that administration of the compound led to a marked reduction in edema and inflammatory markers compared to control groups .
Comparison with Similar Compounds
Predicted Collision Cross-Section (CCS)
CCS values (Ų) for [M+H]+ adducts suggest differences in molecular size and shape due to substituents:
The target compound’s nitro group is expected to increase CCS compared to methoxy or chloro analogs due to its larger van der Waals radius and planar geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
